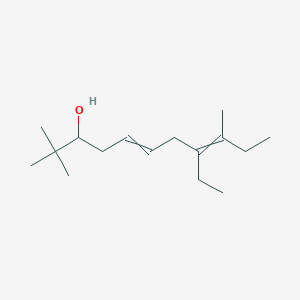![molecular formula C30H42O3 B14199732 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde CAS No. 920751-51-5](/img/structure/B14199732.png)
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group linked to a phenoxyethoxy chain with a pentadec-8-en-1-yl substituent
Méthodes De Préparation
The synthesis of 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxyethoxy intermediate: This involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with ethylene oxide under basic conditions to form the phenoxyethoxy intermediate.
Aldehyde formation: The phenoxyethoxy intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Applications De Recherche Scientifique
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde can be compared with similar compounds such as:
3-(Pentadec-8-EN-1-YL)phenol: This compound shares the pentadec-8-en-1-yl substituent but lacks the phenoxyethoxy and aldehyde groups, resulting in different chemical properties and applications.
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzoic acid:
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzyl alcohol: This is the reduced form of the aldehyde and is used in different chemical reactions and applications.
Propriétés
Numéro CAS |
920751-51-5 |
|---|---|
Formule moléculaire |
C30H42O3 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
4-[2-(3-pentadec-8-enylphenoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C30H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-27-17-15-18-30(25-27)33-24-23-32-29-21-19-28(26-31)20-22-29/h7-8,15,17-22,25-26H,2-6,9-14,16,23-24H2,1H3 |
Clé InChI |
WCBDQIXFVUVFAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)


![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
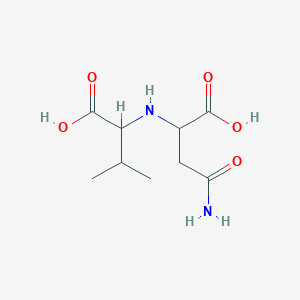

propanedinitrile](/img/structure/B14199672.png)

![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
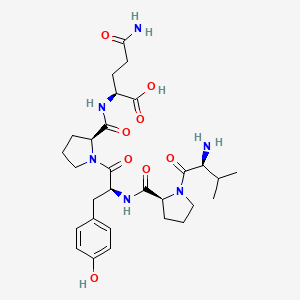
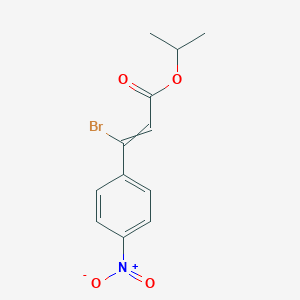
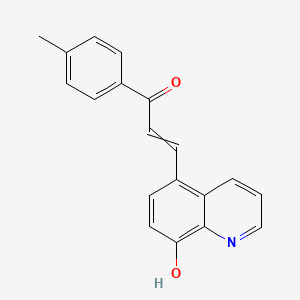
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
